molecular formula C14H9ClN2O2 B1171673 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone CAS No. 1151-84-4

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Cat. No.: B1171673
CAS No.: 1151-84-4
M. Wt: 272.68 g/mol
InChI Key:
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Description

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is a heterocyclic compound that belongs to the quinazolone family This compound is characterized by the presence of a quinazolone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a chloro and hydroxy group on the phenyl ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinazolone ring can be reduced to form dihydroquinazolone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolone derivatives.

    Substitution: Various substituted quinazolone derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cell proliferation pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazoline: Similar structure but lacks the carbonyl group in the quinazolone ring.

    2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolinone: Similar structure but with a different substitution pattern on the quinazolone ring.

Uniqueness

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFKPOUYBYDDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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